molecular formula C17H21ClN2O2S B7819081 Dioxopromethazine hydrochloride CAS No. 29432-24-4

Dioxopromethazine hydrochloride

Cat. No.: B7819081
CAS No.: 29432-24-4
M. Wt: 352.9 g/mol
InChI Key: LPDLZVGJDFEWFD-UHFFFAOYSA-N
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Description

Dioxopromethazine hydrochloride is a chemical compound primarily used as an antihistamine and cough suppressant. It belongs to the phenothiazine class of drugs and is known for its efficacy in treating conditions such as allergies, asthma, and other respiratory issues. This compound is also noted for its anti-inflammatory and local anesthetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dioxopromethazine hydrochloride can be synthesized through a series of chemical reactions starting from phenothiazine derivatives

Industrial Production Methods: In an industrial setting, the synthesis of this compound is carried out in large reactors under controlled conditions to ensure purity and yield. The process involves the use of reagents such as dimethylamine, chloroform, and hydrochloric acid, with reaction temperatures and pressures carefully monitored to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Dioxopromethazine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Chlorination reactions are typically carried out using chloroform in the presence of a base.

Major Products Formed: The major products formed from these reactions include various derivatives of phenothiazine, chlorinated compounds, and hydrochloride salts.

Scientific Research Applications

Therapeutic Applications

Dioxopromethazine hydrochloride is utilized in clinical settings primarily for its antihistaminic and antitussive effects. It has been shown to effectively manage symptoms associated with chronic respiratory diseases such as bronchitis and asthma. The compound works by suppressing the cough reflex and alleviating allergic responses, making it valuable in treating conditions exacerbated by allergens or irritants.

Table 1: Therapeutic Uses of this compound

ApplicationMechanism of ActionIndications
AntihistamineBlocks H1 receptorsAllergic rhinitis, urticaria
AntitussiveSuppresses cough center in the brainChronic bronchitis, asthma
Smooth Muscle RelaxantRelaxes bronchial smooth muscleAsthma, COPD
Anti-inflammatoryReduces inflammation in respiratory pathwaysChronic respiratory diseases

Quality Control and Detection Methods

Quality control of pharmaceutical preparations containing this compound is critical for ensuring efficacy and safety. Various analytical techniques have been developed for this purpose.

High-Performance Liquid Chromatography (HPLC)

A quality control method using HPLC has been established to assess the content uniformity and stability of this compound in formulations. The method employs a mobile phase of methanol and ammonium acetate buffer, with detection at a wavelength of 270 nm. This technique allows for precise quantification of the active ingredient and its stability over time.

Table 2: HPLC Method Parameters

ParameterSpecification
Mobile PhaseMethanol: Ammonium Acetate Buffer
Detection Wavelength270 nm
Column TypeOctadecylsilane chemically bonded silica
Sample Preparation Volume10 mL

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of this compound in various clinical scenarios:

  • A study demonstrated that dioxopromethazine significantly reduces cough frequency in patients with chronic bronchitis compared to placebo groups. The dual mechanism of action—central suppression of the cough reflex and peripheral relaxation of bronchial muscles—was noted as particularly beneficial .
  • Another investigation into the compound's pharmacokinetics revealed rapid absorption and a favorable half-life, supporting its use in acute settings where quick relief from symptoms is necessary .

Emerging Research Directions

Current research is exploring novel applications of this compound beyond traditional uses:

  • Drug Detection Techniques : Innovative methods combining thermal desorption corona discharge ionization with mass spectrometry have been developed for rapid detection of dioxopromethazine in complex biological samples . This advancement could enhance drug monitoring in clinical settings.
  • Chiral Separation Studies : Research into enantiomeric separation indicates potential for optimizing therapeutic efficacy by isolating specific active forms of this compound .

Mechanism of Action

Molecular Targets and Pathways Involved:

  • Histamine H1 Receptors: The primary target of dioxopromethazine hydrochloride, leading to the inhibition of histamine-induced responses.

  • Inflammatory Pathways: The compound modulates inflammatory responses, reducing the production of pro-inflammatory cytokines.

Comparison with Similar Compounds

  • Promethazine

  • Chlorpromazine

  • Fluphenazine

  • Prochlorperazine

Biological Activity

Dioxopromethazine hydrochloride (DPZ) is a phenothiazine derivative primarily known for its antihistaminic properties. This compound serves as an H1 receptor antagonist and is utilized in the treatment of various allergic conditions, including pruritus and urticaria. This article delves into the biological activity of DPZ, exploring its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H21ClN2O2S
  • CAS Registry Number : 13754-57-9
  • Target : H1 histamine receptor

Dioxopromethazine acts by blocking the H1 receptor, preventing histamine from exerting its effects on target tissues. This mechanism is crucial in alleviating symptoms associated with allergic reactions, such as itching and inflammation. Additionally, DPZ exhibits sedative properties, making it useful in treating conditions like motion sickness and nausea.

Pharmacokinetics

Recent studies have highlighted the stereoselective pharmacokinetics of DPZ. A significant investigation utilized high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) to analyze the enantiomers of DPZ in rat plasma. The study found notable differences in pharmacokinetic parameters between the R- and S-enantiomers, indicating that stereochemistry plays a vital role in the drug's efficacy and safety profile .

ParameterR-DioxopromethazineS-Dioxopromethazine
Half-life (h)4.56.2
Peak plasma concentration (ng/mL)150120
Volume of distribution (L/kg)0.81.1

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of DPZ. In a series of studies involving rats and mice, various doses were administered to observe potential adverse effects:

  • 16-Day Study in Rats : Doses ranged from 0 to 1,500 mg/kg body weight. Clinical findings included decreased activity and significant weight loss at higher doses .
  • 13-Week Study in Mice : Mice receiving doses up to 405 mg/kg exhibited labored breathing and decreased activity, with significant weight reductions noted .

Adverse Reactions

A case series documented instances of hallucinations associated with promethazine hydrochloride, which shares structural similarities with DPZ. One patient experienced vivid hallucinations after an overdose, highlighting the potential for severe side effects when dosages exceed therapeutic levels .

Efficacy in Allergic Conditions

In clinical settings, DPZ has been reported to effectively manage symptoms of allergic rhinitis and urticaria. A retrospective study involving patients treated with DPZ showed a significant reduction in symptom scores compared to baseline measurements:

SymptomBaseline ScorePost-Treatment Score
Itching7.52.0
Redness6.01.5
Swelling5.01.0

Properties

IUPAC Name

1-(5,5-dioxophenothiazin-10-yl)-N,N-dimethylpropan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S.ClH/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)22(20,21)17-11-7-5-9-15(17)19;/h4-11,13H,12H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPDLZVGJDFEWFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40929822
Record name 10-[2-(Dimethylamino)propyl]-5lambda~6~-phenothiazine-5,5(10H)-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40929822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15374-15-9, 13754-57-9
Record name Dioxopromethazine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15374-15-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dioxopromethazine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015374159
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-[2-(Dimethylamino)propyl]-5lambda~6~-phenothiazine-5,5(10H)-dione--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40929822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIOXOPROMETHAZINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XHO7GN8RH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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